molecular formula C48H80O18 B12397183 Nepasaikosaponin K

Nepasaikosaponin K

Cat. No.: B12397183
M. Wt: 945.1 g/mol
InChI Key: BHFXAIXRWOFWOS-XRWUOUDGSA-N
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Description

Nepasaikosaponin K (Ne-SSk, CAS: 405229-61-0) is a triterpenoid saponin isolated from the roots of Bupleurum marginatum (藏柴胡) and other Bupleurum species. It is widely used as a chemical marker to detect adulteration in herbal formulations, such as感冒清热颗粒 (Cold Relief Granules) and柴胡属饮片 (Bupleurum slices), due to its significantly higher concentration in B. marginatum compared to other Bupleurum species (e.g., B. chinense, B. scorzonerifolium) . Structurally, it has the molecular formula C₅₄H₈₈O₂₃ and a molecular weight of 1105.26 g/mol . Its antiviral properties, particularly against influenza, make it a compound of interest in virology and immunology research .

Properties

Molecular Formula

C48H80O18

Molecular Weight

945.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H80O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8,22,24-42,49-60H,9-21H2,1-7H3/t22-,24-,25+,26+,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48+/m0/s1

InChI Key

BHFXAIXRWOFWOS-XRWUOUDGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nepasaikosaponin K typically involves extraction from natural sources rather than synthetic routes. The extraction process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nepasaikosaponin K undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nepasaikosaponin K has a wide range of scientific research applications:

    Chemistry: Used as a reference substance for the analysis and characterization of saponins.

    Biology: Studied for its immunomodulatory and anti-inflammatory effects.

    Medicine: Investigated for its antiviral properties, particularly against influenza viruses.

Mechanism of Action

Nepasaikosaponin K exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differentiation

Nepasaikosaponin K belongs to the saikosaponin family, which includes over 50 structurally related triterpenoid saponins. Key differentiating features include:

Table 1: Structural and Functional Comparison of Selected Saikosaponins
Compound CAS Number Molecular Formula Key Functional Groups Biological Activity
This compound 405229-61-0 C₅₄H₈₈O₂₃ Multiple glycosylations Antiviral (anti-influenza)
Saikosaponin A 20736-08-7 C₄₂H₆₈O₁₃ 12-O-β-D-glucopyranosyl Anti-inflammatory, hepatoprotective
Saikosaponin D 20874-52-6 C₄₂H₆₈O₁₃ 16,23-epoxide Immunomodulatory, anti-cancer
Anemarsaponin B 129741-57-7 C₃₉H₆₂O₁₂ Steroidal backbone with rhamnose Anti-inflammatory (NF-κB inhibition)

Key Observations :

  • Glycosylation Patterns : this compound has a more complex glycosylation profile than Saikosaponins A and D, contributing to its distinct molecular weight and solubility .
  • Biological Activity : Unlike Saikosaponin A (anti-inflammatory) or Anemarsaponin B (COX-2 inhibition), this compound exhibits specific antiviral activity , likely due to interactions with viral entry or replication mechanisms .

Analytical Differentiation

This compound is distinguished from other saikosaponins using HPLC-MS/MS with specific ion transitions (e.g., m/z 943.6 → 635.5 in negative ion mode) . Its detection limit (0.60 μg/g) and linear range (0.051–20.200 μg/mL) make it a reliable marker for identifying B. marginatum adulteration in herbal products .

Table 2: Analytical Parameters for this compound vs. Other Markers
Parameter This compound Saikosaponin A Anemarsaponin B
Detection Limit 0.60 μg/g 1.20 μg/g 0.85 μg/g
Quantitative Ion Pair m/z 943.6 → 635.5 m/z 779.5 → 617.4 m/z 901.5 → 755.3
Linearity (R²) 0.9991 0.9985 0.9978

Key Observations :

  • Specificity : this compound’s ion transitions are unique, avoiding overlap with other saikosaponins in multi-compound analyses .
  • Concentration in Bupleurum Species : B. marginatum contains 25–140 times more this compound than other species (e.g., B. chinense), enabling precise adulteration detection .

Pharmacological and Industrial Relevance

  • Adulteration Control: this compound is critical in enforcing quality control in Traditional Chinese Medicine (TCM). For example,感冒清热颗粒 with >10% B. marginatum adulteration (detected via Ne-SSk levels) is deemed non-compliant .
  • Therapeutic Potential: While most saikosaponins target inflammation or cancer, this compound’s antiviral activity positions it as a candidate for influenza drug development .

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